![molecular formula C₂₁H₄₂ClNO₄ B1147582 Myristoyl-L-carnitine chloride CAS No. 173686-73-2](/img/structure/B1147582.png)
Myristoyl-L-carnitine chloride
Overview
Description
Myristoyl-L-carnitine chloride is a naturally occurring long-chain acylcarnitine . It is involved in the beta-oxidation of long-chain fatty acids . The molecular formula of Myristoyl-L-carnitine chloride is C21H42ClNO4 .
Synthesis Analysis
The synthesis of Myristoyl-L-carnitine chloride involves the reaction of L-carnitine hydrochloride with the appropriate carboxylic acid and a slight molar excess of acid chloride .Molecular Structure Analysis
The molecular weight of Myristoyl-L-carnitine chloride is 408.0 g/mol . The InChI code isInChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1
. Chemical Reactions Analysis
Myristoyl-L-carnitine chloride is involved in the transport of long-chain fatty acids into the mitochondrial matrix for their conversion into energy via the β-oxidation process .Physical And Chemical Properties Analysis
Myristoyl-L-carnitine chloride has a molecular weight of 408.0 g/mol. It has one hydrogen bond donor and five hydrogen bond acceptors. It has 18 rotatable bonds. The exact mass is 407.2802365 g/mol and the monoisotopic mass is also 407.2802365 g/mol. The topological polar surface area is 63.6 Ų. It has 27 heavy atoms and its complexity is 377 .Scientific Research Applications
Role in Beta-Oxidation of Long-Chain Fatty Acids
Myristoyl-L-carnitine is a human carnitine involved in the beta-oxidation of long-chain fatty acids . This process is crucial for the production of energy in cells, particularly in the mitochondria, the powerhouse of the cell.
Cardiovascular System Research
Myristoyl-L-carnitine has been used in research related to the cardiovascular system . The compound’s role in fatty acid metabolism and energy production is of particular interest in this field, as heart muscle cells require a constant supply of energy to function effectively.
Kidney & Renal Disease Research
Research has shown that plasma levels of myristoyl-L-carnitine are increased in patients with end-stage renal disease . This suggests that the compound may play a role in kidney function and could potentially be used as a biomarker for renal disease.
Chronic Fatigue Syndrome Research
Conversely, plasma levels of myristoyl-L-carnitine are decreased in patients with chronic fatigue syndrome . This finding has led to research into the potential use of myristoyl-L-carnitine as a treatment for this condition.
Cell Biology and Mitochondrial Biology
Given its role in energy production within cells, myristoyl-L-carnitine is also used in research related to cell biology and mitochondrial biology . Understanding how this compound functions can provide insights into cellular energy metabolism and mitochondrial diseases.
Sepsis Treatment Research
A study has shown that L-carnitine supplementation can ameliorate inflammation, enhance antioxidant defense, reduce mortality, and improve some clinical outcomes in critically ill patients with sepsis . Given the structural similarity, myristoyl-L-carnitine might also have potential applications in this area.
Lipid Biochemistry
Myristoyl-L-carnitine is also used in lipid biochemistry research . Its role in the metabolism of long-chain fatty acids makes it a valuable tool for studying lipid-related processes and diseases.
Aging Research
Research has suggested that amino acid and lipid associated plasma metabolomic patterns, including those involving myristoyl-L-carnitine, are related to healthspan indicators with ageing . This opens up another potential avenue for research applications of myristoyl-L-carnitine.
Mechanism of Action
Target of Action
Myristoyl-L-carnitine chloride is a metabolite in the human body . It is involved in the beta-oxidation of long-chain fatty acids . The primary targets of Myristoyl-L-carnitine chloride are proteins that undergo N-myristoylation, a process catalyzed by N-myristoyltransferases (NMTs) .
Mode of Action
Myristoyl-L-carnitine chloride interacts with its targets by attaching a myristoyl group to proteins. This attachment is vital for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis .
Biochemical Pathways
The primary biochemical pathway affected by Myristoyl-L-carnitine chloride is the beta-oxidation of long-chain fatty acids . This process involves the transport of fatty acids into the mitochondria where they undergo beta-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .
Pharmacokinetics
The homeostasis of Myristoyl-L-carnitine chloride is multifaceted. Concentrations are maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .
Result of Action
The action of Myristoyl-L-carnitine chloride results in the modulation of intracellular coenzyme A (CoA) homeostasis . It also plays a role in host defense against microbial and viral infections .
Action Environment
The action, efficacy, and stability of Myristoyl-L-carnitine chloride can be influenced by various environmental factors. For instance, plasma levels of Myristoyl-L-carnitine chloride are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .
Safety and Hazards
properties
IUPAC Name |
[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGWHMYOGIGWDM-FSRHSHDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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